molecular formula C15H20N2O5S B2945898 Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2034422-85-8

Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2945898
CAS No.: 2034422-85-8
M. Wt: 340.39
InChI Key: LZPQNSAPLCCORD-UHFFFAOYSA-N
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Description

Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with a phenylcarbamoyl group at the nitrogen atom, a sulfonyl linker at the 4-position, and a methyl acetate ester.

Properties

IUPAC Name

methyl 2-[1-(phenylcarbamoyl)piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-22-14(18)11-23(20,21)13-7-9-17(10-8-13)15(19)16-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQNSAPLCCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structure is distinguished by its phenylcarbamoyl substituent, sulfonyl linker, and ester group. Key comparisons with analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate (Target) C15H19N3O5S 353.4* Phenylcarbamoyl, sulfonyl, methyl acetate N/A
Methyl 2-((1-((3s,5s,7s)-adamantan-1-ylcarbamoyl)piperidin-4-yl)sulfonyl)acetate C19H30N2O5S 398.5 Adamantane carbamoyl, sulfonyl, methyl acetate N/A
(4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (Compound 6g) Complex (e.g., C32H34N4O4S2†) N/A Benzhydryl, sulfamoylaminophenylsulfonyl 132–230‡

*Calculated based on structural analysis. ‡Range for compounds.

Key Observations :

  • Substituent Bulk : The adamantane carbamoyl group in introduces significant steric bulk compared to the phenylcarbamoyl group in the target compound, leading to a higher molecular weight (398.5 vs. 353.4).
  • Melting Points : Benzhydryl-containing compounds in exhibit higher melting points (132–230°C) , likely due to increased intermolecular interactions from aromatic stacking. The target’s phenyl group may result in intermediate melting behavior.
  • Functional Groups : The sulfamoyl (-SO2NH2) group in compounds contrasts with the target’s sulfonyl (-SO2-) and ester (-COOCH3) groups, which may alter solubility and hydrolysis susceptibility.

Physicochemical and Reactivity Profiles

  • Reactivity : The methyl ester in the target compound is prone to hydrolysis under acidic/basic conditions, whereas sulfamoyl groups in compounds may confer stability.

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